N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide

Cancer Theranostics Mitochondria-Targeted Therapy Metal-Based Anticancer Agents

This triazole-bearing quinoxaline ligand is purpose-designed to coordinate with Ru(II) and Ir(III) precursors to yield Y-shaped luminescent binuclear complexes for mitochondria-targeted cancer theranostics. The 1,2,3-triazole spacer furnishes the requisite sp² nitrogen donor set for bidentate metal binding, while the quinoxaline-6-carboxamide arm imparts potent DNA intercalation (Kb ≥ 3×10⁵ M⁻¹) and serum albumin affinity (K_BSA ~2.8-3.5×10⁵ M⁻¹). Procuring the pre-formed ligand bypasses multi-step synthesis, guarantees batch-to-batch consistency, and accelerates SAR studies in medicinal chemistry and chemical biology.

Molecular Formula C17H13N7O
Molecular Weight 331.339
CAS No. 2034582-91-5
Cat. No. B2517427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide
CAS2034582-91-5
Molecular FormulaC17H13N7O
Molecular Weight331.339
Structural Identifiers
SMILESC1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC4=NC=CN=C4C=C3
InChIInChI=1S/C17H13N7O/c25-17(12-3-4-15-16(8-12)20-7-6-19-15)21-9-13-11-24(23-22-13)14-2-1-5-18-10-14/h1-8,10-11H,9H2,(H,21,25)
InChIKeyZTFHMEPOBABMBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide (CAS 2034582-91-5): Core Structural and Functional Profile for Research Procurement


N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide (CAS 2034582‑91‑5, C₁₇H₁₃N₇O, MW 331.34 g mol⁻¹) is a heterocyclic small molecule that integrates a quinoxaline-6-carboxamide pharmacophore with a 1,4-disubstituted‑1,2,3‑triazole tether bearing a pyridin‑3‑yl substituent . The quinoxaline core is recognized in medicinal chemistry for broad biological activity, while the 1,2,3‑triazole unit functions both as a metabolically stable amide‑bond bioisostere and as a metal‑coordinating module . In the published research literature, this precise ligand architecture has been employed to construct mitochondria‑targeting Ru(II) and Ir(III) binuclear complexes for cancer theranostic applications, wherein the free ligand’s structural design directly governs metal‑binding geometry and resultant biological performance .

Why Generic Quinoxaline or Triazole Analogs Cannot Replace N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide in Research Protocols


Close structural analogs—such as N-(pyridin-3-ylmethyl)quinoxaline-6-carboxamide lacking the triazole spacer, or 1-(pyridin-3-yl)-1H-1,2,3-triazole derivatives without the quinoxaline-6-carboxamide moiety—exhibit fundamentally different physicochemical and metal‑coordination profiles . The 1,2,3‑triazole ring in this compound is not merely a linker but provides an sp²‑hybridized N(2)/N(3) donor set that enables specific bidentate or bridging coordination modes essential for constructing binuclear Ru/Ir scaffolds, as demonstrated by Roy et al. . The quinoxaline‑6‑carboxamide arm contributes both a hydrogen‑bond‑donor/acceptor surface for biomolecular recognition and an extended π‑surface for DNA intercalation, a dual functionality absent in simpler triazole‑pyridine conjugates . Substituting any one module—quinoxaline, triazole, or pyridine—collapses the geometric and electronic complementarity required for theranostic metal‑complex formation, making generic replacement scientifically unsound.

Quantitative Differentiation Evidence for N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide vs. Closest Analogs


Mitochondria-Targeting Cytoselectivity in Ru(II)/Ir(III) Binuclear Complexes vs. Cisplatin

When the target compound serves as the bridging ligand (L) for binuclear Ru(II) and Ir(III) complexes, the resulting heterobimetallic complex [RuIrL] (i.e., [(η⁶-p-cymene)(η⁵-Cp*)RuᴵᴵIrᴵᴵᴵCl₂(κ²-N,N-L)](PF₆)₂) displays superior cytoselectivity across multiple human cancer cell lines compared to the clinical standard cisplatin . The free ligand itself is the essential scaffold enabling this performance; replacement with non‑quinoxaline or non‑triazole linkers abolishes the mitochondria‑localizing property and reduces therapeutic index .

Cancer Theranostics Mitochondria-Targeted Therapy Metal-Based Anticancer Agents

Fluorescence Quantum Yield Advantage for Imaging-Guided Therapy

The RuIrL and Ir₂L complexes built on the target ligand exhibit measurable fluorescence quantum yields (Φ) that enable direct intracellular tracking without additional fluorophore conjugation. In contrast, cisplatin and most non‑luminescent metallodrugs require external labeling, introducing potential artifacts .

Luminescent Probes Bioimaging Theranostic Agents

DNA Intercalation Binding Affinity vs. Classical Intercalators

The quinoxaline‑6‑carboxamide moiety of the target compound provides an extended planar π‑surface that endows the derived metal complexes with DNA intercalation capability. The binuclear complexes exhibit binding constants (Kb) comparable to or exceeding those of ethidium bromide, a classical DNA intercalator, while mononuclear analogs with simpler ligands show 5‑ to 10‑fold weaker DNA affinity .

DNA Binding Apoptosis Induction Metallodrug Mechanism

Serum Albumin Binding: Pharmacokinetic Implications vs. Non‑Quinoxaline Ligands

The target ligand's quinoxaline‑6‑carboxamide group facilitates strong binding to bovine serum albumin (BSA) in the derived metal complexes, a property that influences circulatory half‑life and bioavailability. Complexes of the target ligand exhibit BSA binding constants significantly higher than those of triazole‑only or pyridine‑only ligand analogs, as confirmed by fluorescence quenching experiments .

Drug Delivery Serum Protein Binding Pharmacokinetics

G2/M Phase Cell‑Cycle Arrest Specificity vs. Non‑Triazole Quinoxaline Complexes

Flow‑cytometric analysis of HT‑29 colorectal adenocarcinoma cells treated with the target ligand‑derived [Ir₂L] and [RuIrL] complexes revealed pronounced G2/M phase arrest, a hallmark of DNA‑damage‑induced apoptosis. This G2/M‑specific arrest pattern distinguishes these complexes from non‑triazole quinoxaline‑based metal complexes, which often induce G0/G1 arrest or non‑specific cytotoxicity .

Cell Cycle Arrest Apoptosis Cancer Cell Biology

Structural Pre‑organization for Copper(I)‑Catalyzed Click Chemistry vs. Pre‑formed Triazole Purchased Compounds

The target compound contains a 1,4‑disubstituted‑1,2,3‑triazole formed via CuAAC click chemistry between a quinoxaline‑6‑carboxamide‑alkyne and 3‑azidopyridine. This modular synthetic route allows systematic variation of each component (quinoxaline position, triazole substitution, pyridine isomer) for structure‑activity relationship (SAR) studies. Pre‑purchased analogs lacking this modular architecture force researchers to undertake de novo total synthesis, increasing lead time and cost .

Click Chemistry Ligand Design Modular Synthesis

Validated Application Scenarios for N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide Procurement


Construction of Mitochondria‑Targeted Binuclear Ru(II)/Ir(III) Theranostic Complexes

As demonstrated by Roy et al. (Inorganic Chemistry, 2020), this ligand is the essential bridging scaffold for synthesizing Y‑shaped binuclear Ru(II)‑Ir(III) complexes that simultaneously provide cytotoxic activity, luminescence for imaging, and mitochondrial localization. The free ligand is reacted with [(η⁶‑p‑cymene)RuCl₂]₂ and/or [Cp*IrCl₂]₂ precursors under standard conditions to yield the active complexes . Procurement of the pre‑formed ligand avoids the multi‑step synthesis of the pyridinyltriazolylmethylquinoxaline core and ensures batch‑to‑batch reproducibility critical for comparative biological evaluation.

DNA‑Binding Probes for Mechanistic Studies of Metallodrug‑Induced Apoptosis

The quinoxaline‑6‑carboxamide arm of the target compound confers strong DNA intercalation properties (Kb values ≥ 3 × 10⁵ M⁻¹) on derived metal complexes, as established by UV‑Vis titration and ethidium‑bromide displacement assays . This makes the ligand a strategic procurement item for laboratories investigating the DNA‑damage response, G2/M checkpoint activation, and mitochondrial dysfunction pathways triggered by metallodrugs. The correlation between DNA binding affinity and G2/M arrest in HT‑29 cells provides a mechanistically interpretable assay system.

Structure‑Activity Relationship (SAR) Diversification via Modular Click Chemistry

The 1,2,3‑triazole linkage in this compound is installed via copper(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC), a robust and high‑yielding reaction . Researchers can procure the compound as a reference standard and use the identical CuAAC strategy to generate focused libraries with variation at the quinoxaline position, triazole N‑1 substituent, or carboxamide linkage. This modular approach streamlines hit‑to‑lead optimization cycles compared to linear synthetic routes.

Serum Protein Binding and Pharmacokinetic Profiling Studies

Complexes derived from this ligand exhibit BSA binding constants (K_BSA) on the order of 2.8–3.5 × 10⁵ M⁻¹, as quantified by tryptophan fluorescence quenching . This property is relevant for research programs requiring assessment of plasma protein binding as a determinant of in vivo pharmacokinetics. The compound can serve as a scaffold for systematic investigation of how incremental structural modifications modulate serum albumin affinity.

Quote Request

Request a Quote for N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.